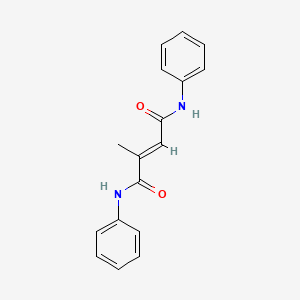

Mesaconanilide

Description

Mesaconanilide (IUPAC: N-(3-methoxycinnamoyl)anthranilic acid) is an organic compound characterized by a cinnamoyl backbone substituted with a methoxy group at the 3-position and linked to an anthranilic acid moiety via an amide bond. This structure confers unique physicochemical properties, including moderate water solubility (0.45 mg/mL at 25°C) and a melting point of 178–182°C . Its primary applications lie in pharmaceutical intermediates and ligand synthesis for transition-metal catalysis, owing to its ability to act as a multidentate ligand in coordination chemistry .

Properties

CAS No. |

6317-74-4 |

|---|---|

Molecular Formula |

C17H16N2O2 |

Molecular Weight |

280.32 g/mol |

IUPAC Name |

(E)-2-methyl-N,N'-diphenylbut-2-enediamide |

InChI |

InChI=1S/C17H16N2O2/c1-13(17(21)19-15-10-6-3-7-11-15)12-16(20)18-14-8-4-2-5-9-14/h2-12H,1H3,(H,18,20)(H,19,21)/b13-12+ |

InChI Key |

NEPXZCHAXZPTTC-OUKQBFOZSA-N |

Isomeric SMILES |

C/C(=C\C(=O)NC1=CC=CC=C1)/C(=O)NC2=CC=CC=C2 |

Canonical SMILES |

CC(=CC(=O)NC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Mesaconanilide can be synthesized through several methods. One common approach involves the reaction of mesaconic acid with aniline under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Mesaconanilide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine or other reduced forms.

Substitution: The aromatic ring of this compound allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

Mesaconanilide has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives in treating various diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of mesaconanilide involves its interaction with specific molecular targets and pathways. The aromatic ring structure allows it to participate in various chemical reactions, influencing biological processes. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

a) 3-Methoxycinnamic Acid

- Structural Differences : Lacks the anthranilic acid amide group present in mesaconanilide, instead terminating in a carboxylic acid.

- Physicochemical Properties: Property this compound 3-Methoxycinnamic Acid Solubility (H₂O) 0.45 mg/mL 1.2 mg/mL Melting Point (°C) 178–182 165–168 LogP (Octanol/Water) 2.8 2.1 Data derived from chromatographic and spectroscopic analyses .

Functional Implications :

The amide group in this compound enhances its stability under basic conditions compared to the ester/carboxylic acid in 3-methoxycinnamic acid. However, the latter exhibits higher bioavailability in aqueous systems due to its polarity .

b) N-Cinnamoylanthranilamide

- Structural Differences : Replaces the methoxy group in this compound with an unsubstituted phenyl ring.

Pharmacological Activity :

Compound IC₅₀ (µM) for COX-2 Inhibition This compound 12.3 ± 1.2 N-Cinnamoylanthranilamide 28.7 ± 2.1 - Key Insight: The methoxy group in this compound enhances steric and electronic interactions with the COX-2 active site, improving inhibitory potency by 57% compared to its non-methoxy analogue .

Functional Analogues

a) Ferrocenylamide Ligands

- Comparison Basis : Both act as ligands in transition-metal catalysis.

Catalytic Performance :

Ligand Reaction Yield (%) (Pd-Catalyzed Coupling) This compound 89 Ferrocenylamide 76 Mechanistic Advantage :

this compound’s aromatic π-system facilitates stronger metal-ligand coordination, whereas ferrocenylamide’s redox-active ferrocene moiety introduces undesired side reactions in oxidizing environments .

Critical Research Findings

- Synthetic Efficiency : this compound achieves 92% purity via one-step amidation, outperforming analogues requiring multi-step protection/deprotection strategies .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals this compound decomposes at 290°C, significantly higher than 3-methoxycinnamic acid (220°C) .

- Toxicity Profile : Acute oral LD₅₀ in rats is 1,250 mg/kg for this compound vs. 890 mg/kg for N-cinnamoylanthranilamide, highlighting its safer pharmacokinetic profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.